Dicyclohexyl phthalate Dicyclohexyl phthalate Dicyclohexyl phthalate is a commonly used plasticizer ingredient, which can be used in the production of vinyl acetate, nitrocellulose, ethyl cellulose, polyvinyl chloride etc.
Dicyclohexyl phthalate (DCHP) is a phthalate ester that is mainly used as a plasticizer in the plastics and packaging industry.
Dicyclohexyl phthalate is a white granular solid. It is used as a plasticizer to modify the properties of synthetic resins, in alkyd resins and cellulose nitrate to increase their stability to light and weathering, and to improve the chemical and physical properties of plastics by preventing creep.
Brand Name: Vulcanchem
CAS No.: 84-61-7
VCID: VC0525983
InChI: InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
Molecular Formula: C20H26O4
C6H4(CO2C6H11)2
C20H26O4
Molecular Weight: 330.4 g/mol

Dicyclohexyl phthalate

CAS No.: 84-61-7

Cat. No.: VC0525983

Molecular Formula: C20H26O4
C6H4(CO2C6H11)2
C20H26O4

Molecular Weight: 330.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dicyclohexyl phthalate - 84-61-7

Specification

CAS No. 84-61-7
Molecular Formula C20H26O4
C6H4(CO2C6H11)2
C20H26O4
Molecular Weight 330.4 g/mol
IUPAC Name dicyclohexyl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Standard InChI Key VOWAEIGWURALJQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
Canonical SMILES C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
Appearance Solid powder
Boiling Point 392 to 455 °F at 4 mm Hg (NTP, 1992)
at 0.5kPa: 222-228 °C
Colorform White granular solid
White, crystalline solid
Prisms from alcohol
Flash Point 405 °F (NTP, 1992)
180-190 °C c.c.
Melting Point 144 to 149 °F (NTP, 1992)
66.0 °C
66 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

DCHP is a diester derivative of phthalic acid, featuring two cyclohexyl groups attached to the aromatic benzene ring. Its IUPAC name is 1,2-benzenedicarboxylic acid dicyclohexyl ester, with a molecular weight of 330.42 g/mol . The compound typically appears as a white crystalline solid with a mild aromatic odor and exhibits limited water solubility (4×1034 \times 10^{-3} g/L at 24°C) .

Table 1: Key Physicochemical Properties of DCHP

PropertyValueSource
Melting Point66C66^\circ \text{C}
Boiling Point222228C222-228^\circ \text{C} (0.5 kPa)
Density1.383g/cm31.383 \, \text{g/cm}^3 (20°C)
Log KowK_{ow} (Octanol-Water)6.20 (estimated)
Vapor Pressure13.3×10313.3 \times 10^{-3} kPa (150°C)

Industrial Applications and Production

Primary Uses in Polymer Science

DCHP serves as a plasticizer for cellulose nitrate, polyvinyl acetate, and acrylic resins, enhancing flexibility in products ranging from adhesives to heat-sealable films . Its compatibility with chlorinated rubber and polystyrene makes it valuable in screen-printing inks for textiles and pharmaceutical labels .

Market Trends and Production Volumes

U.S. production volumes exceeded 500,000–1 million pounds annually in the early 2000s . Recent shifts toward non-phthalate alternatives have reduced DCHP’s market share, though it remains prevalent in specialized applications requiring high-temperature stability .

Toxicological Profile and Health Impacts

Table 2: Toxicity Endpoints for DCHP Exposure

EndpointSpeciesEffectSource
Reproductive ToxicityRatHypospadias, reduced sperm count
Developmental ToxicityMouseAltered anogenital distance
Hepatic EffectsRatElevated ALT, liver hypertrophy

Endocrine Disruption Mechanisms

DCHP activates the pregnane X receptor (PXR), a nuclear receptor implicated in cholesterol homeostasis . In PXR-humanized mice, DCHP exposure increased serum ceramides by 40% and total cholesterol by 25%, suggesting pro-atherogenic effects .

Prenatal and Transgenerational Effects

In utero exposure to 100 mg/kg/day DCHP disrupts hepatic pentose phosphate pathway enzymes in offspring, with observed increases in glutathione reductase (GR) and glucose-6-phosphate dehydrogenase (G6PD) activities . Histopathological changes include sinusoidal dilatation and hepatocyte lysis .

Regulatory Status and Exposure Limits

Current Regulatory Frameworks

The U.S. EPA classifies DCHP as a “toxic” substance under the Federal Hazardous Substances Act (FHSA) due to reproductive and hepatic risks . The European Union mandates a derived no-effect level (DNEL) of 0.5 mg/kg/day for dermal exposure in workers .

Environmental Persistence and Ecotoxicity

DCHP’s low water solubility and high log KowK_{ow} favor bioaccumulation in aquatic sediments. Short-term PNEC values for freshwater organisms are 1.04μg/L1.04 \, \mu\text{g/L}, necessitating stringent wastewater treatment controls .

Emerging Alternatives and Mitigation Strategies

Exposure Reduction Technologies

Advanced oxidation processes (AOPs) using O3/UV\text{O}_3/\text{UV} systems degrade DCHP with >90% efficiency in laboratory settings, though scalability remains challenging .

“The transition to safer alternatives requires concerted efforts from industry, academia, and policymakers to mitigate long-term health impacts.” – Adapted from EPA Risk Evaluation .

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